2-AMINO-5-(3,4-DICHLOROPHENYL)NICOTINIC ACID
Description
2-Amino-5-(3,4-dichlorophenyl)nicotinic acid is a nicotinic acid derivative featuring an amino group at the 2-position and a 3,4-dichlorophenyl substituent at the 5-position. The 3,4-dichlorophenyl group confers distinct electronic and steric properties, making this compound a subject of interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-amino-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-2-1-6(4-10(9)14)7-3-8(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFMLQFEHYUSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688025 | |
| Record name | 2-Amino-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-38-8 | |
| Record name | 2-Amino-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(3,4-dichlorophenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and 2-aminonicotinic acid.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 2-aminonicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2-amino-5-(3,4-dichlorophenyl)nicotinic acid.
Industrial Production Methods: In an industrial setting, the production of 2-amino-5-(3,4-dichlorophenyl)nicotinic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs, and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(3,4-dichlorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-5-(3,4-dichlorophenyl)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-(3,4-dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors, modulating their activity and leading to downstream biological effects.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural features and properties of 2-amino-5-(3,4-dichlorophenyl)nicotinic acid and its analogs:
*Inferred from structural analogs.
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which stabilize the aromatic ring and may enhance binding to biological targets through dipole interactions. In contrast, methyl or formyl groups (e.g., in and ) alter hydrophobicity or reactivity but lack comparable electronic effects . Halogen Positioning: The 3,4-dichloro configuration creates a planar, rigid structure, whereas analogs like 2-Amino-5-(2-chlorophenyl)nicotinic acid () exhibit steric hindrance that may reduce binding efficiency .
Receptor Binding: Amino-substituted nicotinic acids (e.g., ’s 2-Amino-5-(3-chloro-2-fluorophenyl)nicotinic acid) show enhanced receptor affinity due to the amino group’s hydrogen-bonding capability. The target compound’s dichloro substitution may further optimize this interaction .
Synthetic and Application Considerations Derivatization Potential: Compounds with formyl () or carboxy groups () offer sites for further functionalization, whereas the dichlorophenyl group limits such modifications but improves metabolic stability . Biological Targets: Fluorinated analogs (e.g., DFANA) are explored as epigenetic modulators, while dichloro derivatives may target ion channels or enzymes influenced by halogen interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
